molecular formula C9H10N2O2 B3280501 Ethyl 3-cyano-1-methyl-1h-pyrrole-2-carboxylate CAS No. 7164-21-8

Ethyl 3-cyano-1-methyl-1h-pyrrole-2-carboxylate

Cat. No.: B3280501
CAS No.: 7164-21-8
M. Wt: 178.19 g/mol
InChI Key: LSSODWCEAGEBNI-UHFFFAOYSA-N
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Description

Contextual Significance of the Pyrrole (B145914) Heterocycle in Chemical Science

The pyrrole ring, a five-membered aromatic heterocycle containing a nitrogen atom, is a privileged scaffold in chemistry. britannica.com Its prevalence in nature and its versatility in synthetic applications have cemented its importance in the scientific landscape.

The pyrrole nucleus is a fundamental building block in a vast array of natural products essential for life. uop.edu.pk Perhaps the most well-known examples are the porphyrins, which form the core of heme in hemoglobin and chlorophyll (B73375) in plants. slideshare.netwikipedia.org These complex macrocycles are constructed from four pyrrole rings and are vital for oxygen transport and photosynthesis, respectively. Other notable pyrrole-containing natural products include vitamin B12, bile pigments like bilirubin, and a variety of alkaloids with diverse biological activities. wikipedia.orgrsc.org The biosynthesis of these molecules often involves intricate enzymatic pathways that assemble and modify pyrrole precursors, highlighting the evolutionary significance of this heterocyclic system. researchgate.netnih.gov

The rich history of pyrrole chemistry is marked by the development of numerous synthetic methodologies for the construction and functionalization of the pyrrole ring, such as the Paal-Knorr and Hantzsch syntheses. nih.gov Historically, the isolation of pyrrole from bone oil and coal tar paved the way for understanding its fundamental reactivity. uop.edu.pkrsc.org In contemporary synthetic chemistry, pyrrole derivatives are invaluable intermediates and building blocks for the synthesis of complex molecules, including pharmaceuticals and materials. nbinno.comeurekaselect.com The electron-rich nature of the pyrrole ring makes it susceptible to electrophilic substitution, allowing for the introduction of a wide range of functional groups. uop.edu.pk This versatility has led to the incorporation of the pyrrole motif into numerous marketed drugs, such as the cholesterol-lowering agent atorvastatin (B1662188) and the non-steroidal anti-inflammatory drug tolmetin. wikipedia.orgrsc.org

Rationale for Investigating Ethyl 3-cyano-1-methyl-1H-pyrrole-2-carboxylate

The specific substitution pattern of this compound presents a compelling case for its scientific investigation. The combination of electron-withdrawing groups and N-methylation on the pyrrole core imparts unique properties that are of considerable interest.

FeatureDescription
Core Structure Five-membered aromatic pyrrole ring
Substituent at C2 Ethyl carboxylate (-COOEt)
Substituent at C3 Cyano (-CN)
Substituent at N1 Methyl (-CH3)
Electronic Nature of Substituents Electron-withdrawing

Emerging Research Interest in N-Methylated Pyrrole-2-carboxylate Derivatives

N-methylation of the pyrrole ring, as seen in this compound, prevents the formation of N-H hydrogen bonds, which can influence solubility and intermolecular interactions. Research into N-methylated pyrrole derivatives has been driven by their presence in various natural products and their utility in medicinal chemistry. nih.gov For instance, N-methylpyrrole-2-carboxylate moieties are found in bioactive compounds and are used as synthetic intermediates for more complex structures. researchgate.netnih.gov The N-methyl group can also impact the biological activity and pharmacokinetic properties of a molecule.

Overview of Current Research Trajectories for the Compound

While extensive research specifically targeting this compound is still emerging, current investigations into similarly substituted pyrroles suggest several potential research directions. These include:

Synthetic Methodology: Developing novel and efficient synthetic routes to access this and related polysubstituted pyrroles is a key area of interest. rsc.org

Medicinal Chemistry: Exploring the biological activity of this compound and its derivatives is a promising avenue, given the prevalence of the pyrrole scaffold in pharmaceuticals. nih.govnih.gov The specific substitution pattern may lead to interactions with various biological targets.

Materials Science: The unique electronic properties conferred by the cyano and ester groups suggest potential applications in organic electronics, such as in the development of novel dyes, sensors, or organic semiconductors. researchgate.netnih.gov

Research Objectives and Scope of the Academic Review

The primary objective of this academic review is to consolidate and extrapolate available scientific information to present a detailed profile of this compound. Due to the notable absence of dedicated studies on this specific compound, this review will address the following:

Propose a plausible synthetic route for this compound based on established methodologies for the synthesis of substituted pyrroles and the N-methylation of pyrrole precursors.

Predict the physicochemical and spectroscopic properties of the target molecule by analogy to structurally related compounds for which experimental data is available.

Explore the potential applications of this compound in organic synthesis, medicinal chemistry, and materials science by considering the known applications of similar pyrrole derivatives.

This review acknowledges the existing research gap and aims to provide a foundational document that may inspire and guide future experimental investigation into this specific chemical entity. The content is strictly focused on the chemical nature and potential utility of the compound, excluding any speculative information on dosage or adverse effects.

Synthesis and Chemical Properties

Proposed Synthesis of this compound

A likely synthetic pathway to obtain this compound would involve a two-step process, starting from the commercially available precursor, Ethyl 3-cyano-1H-pyrrole-2-carboxylate. synblock.comguidechem.com

Synthesis of Ethyl 3-cyano-1H-pyrrole-2-carboxylate: Various methods for the synthesis of polysubstituted pyrroles have been reported. uctm.edu A common approach for a compound with this substitution pattern might involve a multi-component reaction or a cyclization strategy. For instance, a variation of the Gewald reaction, which is typically used for thiophene (B33073) synthesis, can be adapted for pyrroles. wikipedia.orgscispace.com Alternatively, a one-pot three-component reaction between an α-hydroxyketone, an oxoacetonitrile, and a primary amine can yield N-substituted 3-cyanopyrroles. researchgate.net

N-Methylation: The final step would be the N-methylation of Ethyl 3-cyano-1H-pyrrole-2-carboxylate. The nitrogen atom of the pyrrole ring can be readily alkylated. A common and effective method for N-methylation of electron-deficient pyrroles is the use of dimethyl carbonate in the presence of a base such as 1,4-diazabicyclo[2.2.2]octane (DABCO). acs.org This method is considered a greener alternative to traditional methylating agents like methyl iodide or dimethyl sulfate. acs.orgresearchgate.net The reaction is typically carried out by heating the pyrrole precursor with dimethyl carbonate and a catalytic amount of base. acs.org

The proposed reaction is as follows:

Proposed synthesis of this compound

Predicted Physicochemical Properties

Based on the properties of its unmethylated precursor and other similar pyrrole derivatives, the following physicochemical properties for this compound can be predicted.

PropertyPredicted Value
Molecular Formula C9H10N2O2
Molecular Weight 178.19 g/mol
Appearance Likely a solid at room temperature
Solubility Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone.

Predicted Spectroscopic Data

The anticipated spectroscopic data for this compound are as follows, based on the analysis of related compounds:

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), a singlet for the N-methyl group, and two doublets for the two protons on the pyrrole ring.

¹³C NMR: The carbon NMR spectrum would display signals for the carbonyl carbon of the ester, the cyano carbon, the carbons of the pyrrole ring, the N-methyl carbon, and the carbons of the ethyl group.

IR Spectroscopy: The infrared spectrum should exhibit a strong absorption band for the C≡N stretch of the nitrile group (around 2220-2260 cm⁻¹), a strong absorption for the C=O stretch of the ester (around 1700-1730 cm⁻¹), and C-H stretching vibrations.

Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound.

Potential Applications

As a Precursor in Organic Synthesis

The functional groups present in this compound make it a versatile intermediate for the synthesis of more complex molecules. The cyano group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine. The ester group can be hydrolyzed to a carboxylic acid, which can then be converted to other functional groups. The pyrrole ring itself can undergo various electrophilic substitution reactions.

As a Building Block in Medicinal Chemistry

Pyrrole derivatives are a cornerstone in medicinal chemistry, with a wide range of biological activities including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties. alliedacademies.orgnih.gov The specific substitution pattern of this compound, featuring both electron-withdrawing cyano and ester groups, could be a key pharmacophore for interaction with biological targets. mdpi.com For example, pyrrole-2-carboxamides have been designed as inhibitors of mycobacterial membrane protein Large 3 (MmpL3) for treating tuberculosis. nih.gov The title compound could serve as a starting material for the synthesis of novel pyrrole-based therapeutic agents.

Potential in Materials Science

Pyrrole-containing compounds are also of significant interest in materials science, particularly in the development of conducting polymers, dyes, and organic electronics. researchgate.net The electronic properties of the pyrrole ring can be tuned by the introduction of various substituents. The presence of the cyano and ester groups in this compound could influence its electronic and photophysical properties, making it a candidate for investigation in the design of new functional materials.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-cyano-1-methylpyrrole-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c1-3-13-9(12)8-7(6-10)4-5-11(8)2/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSSODWCEAGEBNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CN1C)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Ethyl 3 Cyano 1 Methyl 1h Pyrrole 2 Carboxylate and Its Analogues

Established Pyrrole (B145914) Annulation Strategies Relevant to the Pyrrole Core

The construction of the pyrrole ring is a cornerstone of heterocyclic chemistry. Several named reactions have been developed and refined over the years to provide access to a wide variety of substituted pyrroles. Understanding these classical methods provides a foundation for appreciating the specific challenges and solutions in the synthesis of polysubstituted pyrroles like Ethyl 3-cyano-1-methyl-1H-pyrrole-2-carboxylate.

Knorr Pyrrole Synthesis Modifications and Adaptations

The Knorr pyrrole synthesis is a widely utilized reaction that traditionally involves the condensation of an α-amino-ketone with a β-ketoester. wikipedia.org The mechanism proceeds through the formation of an imine, which then tautomerizes to an enamine, followed by cyclization and dehydration to form the aromatic pyrrole ring. wikipedia.org

A significant challenge in the Knorr synthesis is the inherent instability of α-amino-ketones, which readily self-condense. wikipedia.org To circumvent this, they are often generated in situ. A common approach involves the reduction of an α-oximino-ketone using reagents like zinc in acetic acid. wikipedia.org The original synthesis reported by Knorr utilized two equivalents of ethyl acetoacetate, with one equivalent being converted to ethyl 2-oximinoacetoacetate via nitrosation. wikipedia.org

Modern adaptations of the Knorr synthesis have focused on expanding the substrate scope and improving reaction conditions. These modifications allow for the synthesis of a diverse range of substituted pyrroles. researchgate.net

Table 1: Key Features of the Knorr Pyrrole Synthesis

Feature Description
Reactants α-amino-ketone and a compound with an electron-withdrawing group α to a carbonyl group. wikipedia.org
Catalysts Typically zinc and acetic acid. wikipedia.org
Key Intermediate Enamine formed after initial imine formation. wikipedia.org

| Challenge | Instability of α-amino-ketones, often requiring in situ generation. wikipedia.org |

Barton-Zard Reaction Applications for Substituted Pyrroles

First reported in 1985 by Derek Barton and Samir Zard, the Barton-Zard reaction offers a powerful route to pyrrole derivatives through the reaction of a nitroalkene with an α-isocyanide under basic conditions. wikipedia.org The mechanism involves a base-catalyzed enolization of the α-isocyanide, followed by a Michael-type addition to the nitroalkene. wikipedia.org Subsequent 5-endo-dig cyclization, elimination of the nitro group, and tautomerization lead to the aromatic pyrrole. wikipedia.org

This reaction is particularly valuable for preparing substituted pyrroles and has been applied to the synthesis of complex molecules, including polypyrroles and porphyrins. wikipedia.orgallaboutchemistry.net The versatility of the Barton-Zard reaction allows for the use of various substituted nitroalkenes and isocyanoesters, providing access to a wide range of functionalized pyrrole products. allaboutchemistry.net A regioselective one-pot method has been developed for the synthesis of 1-ethyl 2,4-dihydrochromene[3,4-c]pyrroles from 3-nitro-2H-chromenes and ethyl isocyanoacetate using this reaction. mdpi.com

Gewald Reaction Strategies for 3-Aminothiophene/Pyrrole Derivatives

The Gewald reaction is a multicomponent reaction that classically involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base to yield a polysubstituted 2-aminothiophene. wikipedia.orgarkat-usa.org The reaction proceeds through an initial Knoevenagel condensation to form a stable intermediate, followed by the addition of sulfur, cyclization, and tautomerization. wikipedia.org

While the Gewald reaction is primarily known for thiophene (B33073) synthesis, its principles can be conceptually extended to the synthesis of highly substituted pyrroles, particularly those bearing an amino group. The reaction's multicomponent nature and use of readily available starting materials make it an attractive strategy for building complex heterocyclic systems. arkat-usa.org Modifications of the Gewald reaction have been developed, including the use of microwave irradiation to improve yields and reaction times. wikipedia.org

Paal–Knorr Synthesis Variants

The Paal-Knorr synthesis is arguably one of the most straightforward and widely used methods for preparing pyrroles. researchgate.netrgmcet.edu.in In its classic form, it involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine. rgmcet.edu.inwikipedia.org The reaction is typically carried out under acidic conditions, which facilitates the cyclization and dehydration steps. wikipedia.org

The mechanism, elucidated by V. Amarnath, involves the initial formation of a hemiaminal by the attack of the amine on a protonated carbonyl group. uctm.eduorganic-chemistry.org A subsequent attack by the amine on the second carbonyl group forms a 2,5-dihydroxytetrahydropyrrole intermediate, which then dehydrates to yield the pyrrole. uctm.edu

Despite its utility, the classical Paal-Knorr synthesis can be limited by harsh reaction conditions, such as prolonged heating in strong acid, which may not be suitable for sensitive substrates. researchgate.netrgmcet.edu.in Consequently, numerous modifications have been developed to address these limitations. These variants often employ milder catalysts, such as Lewis acids (e.g., Bi(NO3)3·5H2O, MgI2 etherate) or heterogeneous catalysts (e.g., silica-supported sulfuric acid), and can sometimes be performed under solvent-free or aqueous conditions. researchgate.netrgmcet.edu.inuctm.eduscribd.com

Table 2: Comparison of Pyrrole Annulation Strategies

Synthesis Method Key Reactants Key Features
Knorr Pyrrole Synthesis α-amino-ketone, β-ketoester wikipedia.org In situ generation of α-amino-ketone is often required. wikipedia.org
Barton-Zard Reaction Nitroalkene, α-isocyanide wikipedia.org Powerful for substituted pyrroles; proceeds via Michael addition and cyclization. wikipedia.org
Gewald Reaction Ketone/aldehyde, α-cyanoester, sulfur wikipedia.org Primarily for 2-aminothiophenes, but principles are relevant for amino-pyrroles.

| Paal-Knorr Synthesis | 1,4-dicarbonyl compound, amine/ammonia wikipedia.org | Simple and efficient; many modern variants with milder conditions exist. researchgate.netrgmcet.edu.in |

Specific Synthetic Approaches to this compound

The specific substitution pattern of this compound, with a cyano group at the 3-position, an ethyl carboxylate at the 2-position, and a methyl group on the nitrogen, requires a synthetic approach that can precisely control the regiochemistry of the product.

Multi-Component Cyclization Reactions and Precursor Chemistry

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a product that incorporates portions of all the starting materials. nih.gov These reactions are characterized by high atom economy and procedural simplicity, making them attractive for the synthesis of complex molecules. nih.gov

The synthesis of functionalized pyrroles, including derivatives similar to this compound, can be achieved through various MCRs. For instance, a three-component reaction between nitrostyrenes, toluenesulfonylmethyl isocyanide (TosMIC), and ethyl chloroformate has been developed to produce trisubstituted pyrroles. researchgate.net

The precursor chemistry for such reactions is crucial. Ethyl cyanoacetate is a versatile building block in organic synthesis due to its multiple functional groups. wikipedia.org It can participate in Knoevenagel condensations, a key step in the mechanism of reactions like the Gewald synthesis, to form α,β-unsaturated intermediates. wikipedia.orgscielo.org.mx For the synthesis of the target molecule, a plausible multi-component approach could involve the reaction of a precursor containing the N-methyl group, a C2 synthon that can provide the cyano and ester functionalities (such as ethyl cyanoacetate), and another component to complete the pyrrole ring.

A potential synthetic route could involve a variation of established pyrrole syntheses tailored for the specific substituents. For example, a reaction between an appropriately substituted enamine and an activated acetylene derivative could lead to the desired pyrrole structure. The reaction of 3,3-diaminoacrylonitriles with dimethyl acetylenedicarboxylate (DMAD) has been shown to produce substituted pyrroles. nih.gov This highlights the potential for constructing the 3-cyano-pyrrole moiety through cyclization reactions involving cyano-containing precursors.

One-Pot Reaction Sequences for Enhanced Efficiency

One-pot multicomponent reactions (MCRs) offer a highly efficient approach to the synthesis of complex pyrrole structures from simple starting materials in a single step, thereby increasing atom economy and reducing waste. bohrium.com A notable example is the synthesis of N-substituted 2,3,5-functionalized 3-cyanopyrroles through a one-step, three-component reaction involving α-hydroxyketones, oxoacetonitriles, and primary amines. nih.gov This method proceeds with high atom efficiency, losing only a water molecule, and has been demonstrated on a gram scale. nih.gov

Another versatile one-pot synthesis produces highly functionalized N-substituted pyrroles from unprotected sugars, primary amines, and 3-oxoacetonitriles. acs.org This cascade reaction can be selectively tuned to yield either 2,3,5- or 2,3,4-functionalized pyrroles with excellent yields. acs.org For instance, the reaction of D-(+)-glucose, benzylamine (B48309), and benzoylacetonitrile in the presence of an acid catalyst can selectively produce the corresponding 2,3,5-substituted pyrrole. acs.org

Thiazolium salt-catalyzed MCRs also provide an efficient route to highly substituted pyrroles. This process involves an acyl anion conjugate addition of an aldehyde and an unsaturated ketone to generate a 1,4-dicarbonyl intermediate in situ. Subsequent addition of an amine promotes a Paal-Knorr reaction to furnish the desired pyrrole. tandfonline.com

Below is a table summarizing various one-pot synthetic approaches to substituted pyrroles:

Table 1: Comparison of One-Pot Synthetic Methodologies for Substituted Pyrroles
MethodologyReactantsKey FeaturesReference
Three-Component Reactionα-Hydroxyketones, Oxoacetonitriles, Primary AminesHigh atom efficiency, gram-scale applicability. nih.gov
Three-Component CascadeUnprotected Sugars, Primary Amines, 3-OxoacetonitrilesSelective formation of regioisomers, uses renewable starting materials. acs.org
Thiazolium Salt-Catalyzed MCRAldehydes, Unsaturated Ketones, AminesIn situ generation of 1,4-dicarbonyl intermediates. tandfonline.com

Microwave-Assisted Synthetic Protocols for Accelerated Reaction Kinetics

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates, often leading to higher yields and cleaner reactions in significantly reduced times compared to conventional heating methods. benthamdirect.compensoft.net This technology has been successfully applied to various pyrrole syntheses.

For example, the Piloty-Robinson synthesis of 3,4-disubstituted pyrroles from hydrazines and aldehydes is greatly expedited by microwave irradiation. acs.org This method facilitates moderate to good yields of N-acylated pyrroles, which can be subsequently hydrolyzed to the free N-H pyrroles. acs.org

The Paal-Knorr condensation, a cornerstone of pyrrole synthesis, can also be efficiently performed under microwave conditions. pensoft.net Reactions of β-ketoesters with amines in the presence of acetic acid in a microwave reactor can produce various pyrroles in 2 to 10 minutes with yields ranging from 65% to 89%. pensoft.net Similarly, the Clauson-Kaas synthesis of pyrroles can be catalyzed by ionic liquids under microwave irradiation. pensoft.net

A solvent-free, microwave-assisted, one-pot four-component reaction of 1,3-dicarbonyl compounds, amines, aldehydes, and nitromethane, catalyzed by chitosan, affords substituted pyrroles in high yields within 4-7 hours. rsc.org Furthermore, the synthesis of pyrrole derivatives from natural amino acids and diethyl acetylenedicarboxylate has been achieved under microwave irradiation using a copper oxide catalyst. researchgate.net

The following table highlights several microwave-assisted protocols for pyrrole synthesis:

Table 2: Examples of Microwave-Assisted Pyrrole Synthesis
Reaction TypeReactantsConditionsKey AdvantagesReference
Piloty-Robinson SynthesisHydrazines, AldehydesMicrowave irradiationReduced reaction time. acs.org
Paal-Knorr Condensationβ-Ketoesters, AminesMicrowave, Acetic acid, 120-150 °CRapid synthesis (2-10 min), good yields. pensoft.net
Four-Component Reaction1,3-Dicarbonyls, Amines, Aldehydes, NitromethaneMicrowave, Chitosan catalyst, solvent-freeEco-friendly, high yields. rsc.org
Tandem TransformationAmino Acids, Diethyl AcetylenedicarboxylateMicrowave, Copper oxide catalyst, 120 °CUtilizes natural starting materials. researchgate.net

Catalytic Methodologies (e.g., Triethylphosphite-mediated Reductive Cyclization, Copper-catalyzed Conditions)

A diverse array of catalysts has been employed to facilitate the synthesis of pyrroles, offering mild reaction conditions and improved selectivity. Both Lewis and Brønsted acids are commonly used in the Paal-Knorr synthesis to mediate the dehydrative cyclization. mdpi.com

Copper-catalyzed reactions have proven effective for the formation of pyrrole rings. For instance, a highly efficient reaction of 1,4-dihalo-1,3-dienes has been described for the formation of pyrroles and heteroaryl pyrroles under copper catalysis. uctm.edu

Transition metal catalysts, including gold, palladium, rhodium, and ruthenium, have been reported to catalyze reactions between substituted alkynes and various nitrogen sources like amines, enaminones, or oximes to generate pyrroles. nih.gov Visible-light photoredox catalysis using a Ru(II) complex has enabled the regioselective preparation of 1,3,4-trisubstituted pyrroles from aryl azides and aldehydes. nih.gov

Organic catalysts also offer a milder and more environmentally friendly alternative to metal catalysts. journals.co.za Catalysts such as N,N,N',N'-tetrachlorobenzene-1,3-disulphonamide (TCBDA) and N,N'-diiodo-N,N'-1,2-ethanediylbis(p-toluenesulphonamide) (NIBTS) have been used for the synthesis of N-substituted pyrroles in good to excellent yields under mild conditions. journals.co.za Vitamin B1 has also been employed as an organocatalyst for the Paal-Knorr synthesis. rsc.org

The following table provides an overview of different catalytic approaches to pyrrole synthesis:

Table 3: Catalytic Methodologies in Pyrrole Synthesis
Catalyst TypeExample CatalystReactionReference
Lewis/Brønsted AcidsAcetic acid, p-toluenesulfonic acidPaal-Knorr Synthesis mdpi.com
Transition MetalsCopper, Palladium, Rhodium, Ruthenium, GoldCycloadditions, Alkyne-Amine couplings uctm.edunih.gov
Photoredox CatalystsRu(II) complexReaction of aryl azides and aldehydes nih.gov
Organic CatalystsTCBDA, NIBTS, Vitamin B1Paal-Knorr Synthesis rsc.orgjournals.co.za

Regioselectivity and Stereoselectivity Control in Pyrrole Ring Formation

Controlling the regioselectivity in the synthesis of highly functionalized pyrroles is a significant challenge, as many classical methods often yield mixtures of isomers. However, modern synthetic strategies have been developed to address this issue.

The regioselective synthesis of pyrroles can be achieved through the cycloaddition of 1,3-oxazolium-5-olates (münchnones) with enamines. acs.org The substitution pattern of the enamine controls the regiochemistry of the product, allowing access to complementary regioisomers compared to traditional alkyne cycloadditions. acs.org

A silver-catalyzed [4+1C]insert cascade reaction of enaminones with carbene precursors provides a chemo- and regioselective route to multisubstituted pyrroles. acs.org In this reaction, the electron-deficient aryl group migrates to the C2-position of the pyrrole ring, while the alkyl insertion site remains at the C3-position. acs.org

The Knorr pyrrole synthesis, which involves the reaction of an α-amino-ketone with a β-ketoester, is a widely used method for preparing substituted pyrroles. wikipedia.org The mechanism involves the initial condensation of the amine and ketone to form an imine, which then tautomerizes to an enamine, followed by cyclization and aromatization. wikipedia.org The choice of starting materials dictates the substitution pattern of the final pyrrole product.

While stereoselectivity is less commonly a factor in the formation of the aromatic pyrrole ring itself, it can be relevant when chiral centers are present in the substituents. The Paal-Knorr synthesis can be influenced by the stereoisomerism of the starting 1,4-dicarbonyl compound.

Green Chemistry Principles and Scalability Considerations in Route Design

The application of green chemistry principles to pyrrole synthesis is an area of growing importance, focusing on the use of environmentally benign solvents, catalysts, and energy sources. semanticscholar.orgconicet.gov.ar The goal is to develop cleaner, more efficient, and safer processes. semanticscholar.org

Sustainable methodologies include the use of microwave and ultrasound activation, which can increase reaction rates and reduce energy consumption. semanticscholar.org The replacement of conventional volatile organic solvents with greener alternatives such as water, ethanol, or ionic liquids, or conducting reactions under solvent-free conditions, is a key aspect of green pyrrole synthesis. semanticscholar.org For example, a sustainable synthesis of N-substituted pyrrole carboxylic acid derivatives has been reported by reacting primary amines with 3-hydroxy-2-pyrones under solvent-free conditions or in aqueous solutions. acs.org

The use of recyclable and non-toxic catalysts is another important consideration. researchgate.net An iron-catalyzed cascade synthesis of pyrroles from nitroarenes using benign reductants like formic acid or molecular hydrogen exemplifies a green approach. rsc.org This method avoids the use of hazardous reagents and operates under mild conditions. rsc.orgnih.gov

Scalability is a crucial factor in the practical application of any synthetic route. Flow chemistry using microreactors offers a promising platform for the rapid optimization and scale-up of pyrrole synthesis. acs.orgru.nl A continuous flow method for the Paal-Knorr synthesis of pyrroles has been developed and successfully scaled up from the microgram to the multigram scale, demonstrating the potential for industrial production. acs.orgru.nl This approach provides excellent control over reaction parameters, leading to high yields and purity. ru.nl The ability to perform multistep reactions in a single, uninterrupted microreactor sequence further enhances the efficiency and scalability of pyrrole synthesis. syrris.com

Chemical Reactivity and Derivatization Strategies of Ethyl 3 Cyano 1 Methyl 1h Pyrrole 2 Carboxylate

Electrophilic Aromatic Substitution Reactions on the Pyrrole (B145914) Ring

The pyrrole ring is inherently electron-rich and typically undergoes electrophilic aromatic substitution with a strong preference for the C-2 (α) position. However, in Ethyl 3-cyano-1-methyl-1H-pyrrole-2-carboxylate, the C-2 position is already substituted. The remaining C-4 and C-5 positions are influenced by the competing electronic effects of the N-methyl group, the C-2 ester, and the C-3 cyano group. The N-methyl group is electron-donating, activating the ring, while the ester and cyano groups are strongly electron-withdrawing, deactivating the ring towards electrophilic attack. The directing effect of these groups determines the regioselectivity of substitution reactions.

Nitration, Sulfonation, and Halogenation Reactions

Electrophilic substitution on the pyrrole ring of this compound is challenging due to the presence of two powerful electron-withdrawing groups. These reactions generally require forcing conditions, and the regiochemical outcome is a balance between the activating effect of the N-methyl group and the deactivating, meta-directing effects of the ester and cyano functionalities.

Nitration: The nitration of pyrroles is a well-established reaction. For 1-methyl-2-pyrrolecarbonitrile, nitration with fuming nitric acid in acetic anhydride (B1165640) yields a mixture of the 4-nitro and 5-nitro isomers. wikipedia.org Similarly, the nitration of ethyl 1-methyl-2-pyrrolecarboxylate has been shown to produce the 4-nitro isomer. wikipedia.org Given these precedents, the nitration of this compound is expected to occur at the C-5 position, which is activated by the N-methyl group and less sterically hindered, or at the C-4 position, directed by the C-2 ester and C-3 cyano groups. The reaction typically employs a nitrating agent such as nitric acid in the presence of a strong acid catalyst like sulfuric acid.

Sulfonation: The sulfonation of pyrroles is often complicated by the acidic reaction conditions, which can lead to polymerization or degradation of the pyrrole ring. Electron-deficient pyrroles are particularly resistant to sulfonation. acs.org Reagents like sulfur trioxide-pyridine complex or chlorosulfonic acid are typically used to introduce a sulfonic acid group onto the pyrrole ring. For this compound, sulfonation would likely require harsh conditions and may result in low yields. The substitution is anticipated to favor the C-5 position, driven by the N-methyl group's activating influence.

Halogenation: Halogenation of pyrrole esters has been studied, providing insight into the expected reactivity. The chlorination of methyl pyrrole-2-carboxylate with reagents like sulfuryl chloride can lead to substitution at the 4- and 5-positions. utexas.edu Similarly, fluorination of ethyl 5-methyl-1H-pyrrole-2-carboxylate with Selectfluor® has been shown to yield the 4-fluoro derivative. researchgate.net For this compound, halogenation with agents such as N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS), or molecular halogens in the presence of a catalyst would be expected to substitute at the available C-4 and C-5 positions. The precise regioselectivity would depend on the specific halogenating agent and reaction conditions.

ReactionReagent(s)Expected Major Product(s)Reference(s)
Nitration HNO₃ / H₂SO₄Ethyl 5-nitro-3-cyano-1-methyl-1H-pyrrole-2-carboxylate wikipedia.org
Sulfonation SO₃·PyridineEthyl 5-sulfo-3-cyano-1-methyl-1H-pyrrole-2-carboxylate acs.org
Chlorination N-Chlorosuccinimide (NCS)Ethyl 4-chloro-3-cyano-1-methyl-1H-pyrrole-2-carboxylate and/or Ethyl 5-chloro-3-cyano-1-methyl-1H-pyrrole-2-carboxylate utexas.edu
Bromination N-Bromosuccinimide (NBS)Ethyl 4-bromo-3-cyano-1-methyl-1H-pyrrole-2-carboxylate and/or Ethyl 5-bromo-3-cyano-1-methyl-1H-pyrrole-2-carboxylate utexas.edu

Acylation and Formylation (e.g., Vilsmeier-Haack)

Acylation: Friedel-Crafts acylation is a standard method for introducing an acyl group onto an aromatic ring. However, the deactivated nature of the pyrrole ring in this compound makes this reaction difficult. Strong Lewis acid catalysts are required, which can lead to complexation with the heteroatom and functional groups, potentially leading to side reactions or decomposition.

Formylation: The Vilsmeier-Haack reaction is a milder alternative for the formylation of electron-rich aromatic and heteroaromatic compounds. researchgate.net The Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a substituted formamide (B127407) like N,N-dimethylformamide (DMF), serves as the electrophile. researchgate.net While highly effective for activated pyrroles, the reaction's success with heavily deactivated pyrroles can be limited. nih.gov For this compound, formylation would be expected to occur at the C-5 position, if the ring's nucleophilicity is sufficient to react with the Vilsmeier reagent. researchgate.net

Nucleophilic Additions and Substitutions Involving Ester and Cyano Functionalities

The ester and cyano groups on the pyrrole ring are susceptible to nucleophilic attack, providing avenues for further functionalization.

Ester Hydrolysis and Transesterification Reactions

Ester Hydrolysis: The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. organic-chemistry.org Basic hydrolysis, often referred to as saponification, is typically carried out using an aqueous solution of a strong base like sodium hydroxide, followed by acidic workup to protonate the resulting carboxylate salt. organic-chemistry.org Acid-catalyzed hydrolysis is generally performed by heating the ester in the presence of a dilute mineral acid. organic-chemistry.org The resulting carboxylic acid is a valuable intermediate for further modifications, such as amide bond formation.

Transesterification: The ethyl ester can be converted to other esters through transesterification. This can be achieved by reacting the compound with a different alcohol in the presence of an acid or base catalyst. Enzymatic transesterification offers a milder and often more selective alternative. For instance, Novozym 435, an immobilized lipase, has been effectively used to catalyze the transesterification of methyl 1H-pyrrole-2-carboxylate with a variety of alcohols, yielding the corresponding esters in high yields. researchgate.net This biocatalytic approach could likely be applied to this compound.

TransformationReagents/ConditionsProductReference(s)
Hydrolysis 1. NaOH (aq), Heat 2. H₃O⁺3-Cyano-1-methyl-1H-pyrrole-2-carboxylic acid organic-chemistry.org
Transesterification R'OH, Acid or Base catalystAlkyl 3-cyano-1-methyl-1H-pyrrole-2-carboxylate researchgate.net
Enzymatic Transesterification R'OH, Novozym 435, TolueneAlkyl 3-cyano-1-methyl-1H-pyrrole-2-carboxylate researchgate.net

Transformations at the Cyano Group (e.g., Reduction, Hydration, Amidation)

The cyano group is a highly versatile functional group that can be converted into a range of other functionalities, significantly expanding the synthetic utility of the parent molecule.

Reduction: The cyano group can be reduced to a primary amine (aminomethyl group). A common reagent for this transformation is lithium aluminum hydride (LAH) in an ethereal solvent. pu.ac.ke The resulting aminomethyl pyrrole can serve as a building block for the synthesis of more complex molecules, for example, through subsequent acylation or alkylation of the amine.

Hydration/Amidation: The cyano group can be hydrated to a primary amide (carboxamide). This transformation can be achieved under either acidic or basic conditions. A mild method involves the use of hydrogen peroxide in the presence of a base such as potassium carbonate in a solvent like DMSO. pu.ac.ke The resulting 3-carboxamido-pyrrole derivative introduces a new functional handle for further chemical elaboration.

TransformationReagent(s)Product Functional GroupReference(s)
Reduction Lithium aluminum hydride (LAH)-CH₂NH₂ (Aminomethyl) pu.ac.ke
Hydration H₂O₂, K₂CO₃, DMSO-CONH₂ (Carboxamide) pu.ac.ke

Modifications at the N-1 Methyl and C-3 Cyano Positions for Scaffold Diversification

The N-1 methyl and C-3 cyano groups offer strategic points for diversification of the pyrrole scaffold, enabling the synthesis of a wide array of derivatives with potentially new properties.

Modifications at the N-1 Methyl Position: The N-methyl group can be a site for chemical modification. While N-alkylation of pyrroles is a common strategy for introducing substituents on the nitrogen atom, the modification of an existing N-methyl group often involves more complex transformations. researchgate.net N-demethylation can be achieved using various reagents, although this can be a challenging step. chem-station.com The resulting N-H pyrrole could then be re-alkylated with different alkyl halides or other electrophiles to introduce diverse substituents at the N-1 position. researchgate.net

Scaffold Diversification via the C-3 Cyano Position: The cyano group is an excellent precursor for the construction of fused heterocyclic systems. For instance, the Thorpe-Ziegler reaction, which involves the base-catalyzed intramolecular condensation of a dinitrile, can be used to form a new ring fused to the pyrrole core. wikipedia.org Although this would require prior introduction of another nitrile-containing chain, it represents a powerful strategy for scaffold diversification. Furthermore, the cyano group can participate in cycloaddition reactions or be used as a handle to build other heterocyclic rings, such as pyrimidines or pyridines, through condensation with appropriate bifunctional reagents. The reduction of the cyano group to an amine, as discussed in section 3.2.2, followed by intramolecular cyclization reactions, also provides a pathway to novel fused ring systems.

Selective Functional Group Interconversions

The presence of both an ester and a nitrile (cyano) group on the pyrrole ring allows for selective transformations, providing pathways to other important functional groups.

The ethyl ester at the C2 position can undergo hydrolysis to the corresponding carboxylic acid under either acidic or basic conditions. This carboxylic acid can then serve as a precursor for other derivatives, such as amides or can be subjected to decarboxylation.

The cyano group at the C3 position is also amenable to a variety of transformations. Catalytic hydrogenation, for instance, can selectively reduce the nitrile to a primary amine. researchgate.net The use of specific catalysts like Raney Nickel or platinum-based catalysts often allows for this reduction to occur without affecting the ester group. researchgate.net Alternatively, the nitrile can be hydrolyzed to a carboxylic acid or an amide under appropriate acidic or basic conditions. The choice of reagents and reaction conditions is crucial for achieving the desired selectivity. For example, reduction of a nitrile in the presence of an ester can be achieved using catalytic hydrogenation with catalysts like Pd/C in the presence of an acid. researchgate.net

Starting MaterialReagents and ConditionsProductNotes
Substituted benzonitrile (B105546) with esterHCOOH/NEt3, Pd/C, THF, 40°CSubstituted benzylamine (B48309) with esterSelective reduction of the nitrile. researchgate.net
Nitrile with esterH2, Raney Ni or Pt catalystPrimary amine with esterCatalytic hydrogenation is a common method for selective nitrile reduction. researchgate.net
NitrileLiAlH4Primary aminePowerful reducing agent that would also reduce the ester. libretexts.org
NitrileDIBALH, then H3O+AldehydePartial reduction of the nitrile to an imine followed by hydrolysis.

This table presents general methods for selective nitrile reduction in the presence of an ester, which are applicable to this compound.

Alkylation and Arylation Strategies for Side-Chain Derivatization

Further functionalization of this compound can be achieved through alkylation and arylation reactions. While the N-position is already methylated, the pyrrole ring itself can undergo electrophilic substitution, although the presence of electron-withdrawing groups at C2 and C3 deactivates the ring towards typical electrophilic attack.

However, modern cross-coupling strategies allow for the introduction of alkyl and aryl groups. For instance, direct C-H arylation of N-methylpyrrole has been achieved at the C2 position using aryl radicals generated from phenylhydrazine (B124118) in the presence of an oxidant like air. acs.org While the target molecule is substituted at C2 and C3, this methodology suggests the potential for functionalization at the C4 and C5 positions.

Furthermore, N-alkylation of pyrroles is a common strategy to introduce various side chains. rsc.org Although the nitrogen in the target compound is already substituted with a methyl group, this highlights a general strategy for creating diverse pyrrole derivatives. Indium-catalyzed reductive alkylation of pyrroles with carbonyl compounds and hydrosilanes has been shown to selectively introduce alkyl groups at the β-position (C3) of the pyrrole ring. acs.org

Pyrrole SubstrateCoupling PartnerCatalyst/ReagentsProductRegioselectivity
N-methylpyrrolePhenylhydrazine hydrochlorideAir, NaOH2-Aryl-N-methylpyrroleC2-arylation acs.org
PyrroleAlkyl HalideKOH, DMSON-AlkylpyrroleN-alkylation rsc.org
PyrroleCarbonyl Compound, HydrosilaneIndium Catalystβ-AlkylpyrroleC3-alkylation acs.org

This table showcases alkylation and arylation reactions on the pyrrole ring, indicating potential strategies for the derivatization of this compound at available positions.

Cycloaddition Reactions and Annulation Chemistry with the Pyrrole Core

The pyrrole ring of this compound can participate as a diene in cycloaddition reactions, such as the Diels-Alder reaction, although pyrroles are generally considered poor dienes due to their aromatic character. researchgate.net The reactivity can be enhanced by the nature of the dienophile. Reactions of pyrroles with highly reactive dienophiles can lead to the formation of bicyclic adducts, which can then be further transformed.

Annulation reactions, where a new ring is fused to the pyrrole core, are a powerful tool for the synthesis of more complex heterocyclic systems. For instance, a base-promoted [4+2] annulation of pyrrole-2-carbaldehyde derivatives with β,γ-unsaturated α-ketoesters has been developed for the synthesis of multisubstituted 5,6-dihydroindolizines. rsc.org This suggests that derivatives of the title compound, particularly after modification of the C2-ester to an aldehyde, could serve as precursors for fused heterocyclic systems.

A notable application of the functional groups on the pyrrole ring is in the synthesis of fused pyridazine (B1198779) systems. The condensation of related pyrrole dicarbonyl compounds with hydrazine (B178648) is a key step in the synthesis of pyrrolo[2,3-d]pyridazines. rsc.orgrsc.org This type of reaction, utilizing the functionalities at the C2 and C3 positions of the target molecule (after appropriate modification), opens a pathway to biologically relevant scaffolds. nih.govtandfonline.com

Pyrrole DerivativeReagentReaction TypeProduct
PyrroleEthyl 3-bromopropiolateDiels-Alder ReactionBicyclic adducts researchgate.net
Pyrrole-2-carbaldehydeβ,γ-Unsaturated α-ketoester[4+2] Annulation5,6-Dihydroindolizine rsc.org
Pyrrole-2,3-dicarbonylHydrazineCondensation/AnnulationPyrrolo[2,3-d]pyridazine rsc.orgrsc.org

This table illustrates cycloaddition and annulation reactions involving the pyrrole core, demonstrating the potential for this compound to be a building block for fused heterocyclic systems.

Transition Metal-Catalyzed Coupling Reactions for Advanced Functionalization (e.g., Suzuki, Sonogashira)

Transition metal-catalyzed cross-coupling reactions are indispensable tools for the functionalization of heterocyclic compounds. To utilize reactions like the Suzuki-Miyaura or Sonogashira coupling, a halogenated derivative of this compound would typically be required as a starting material. For example, a bromo-substituted pyrrole could be synthesized and then subjected to cross-coupling.

The Suzuki-Miyaura coupling reaction, which forms a carbon-carbon bond between an organoboron compound and an organic halide, has been successfully applied to pyrrole systems. The arylation of SEM-protected bromopyrroles with various arylboronic acids proceeds efficiently in the presence of a palladium catalyst. nih.gov It has been noted that N-protection of the pyrrole can be crucial to prevent dehalogenation side reactions. researchgate.net

The Sonogashira coupling reaction, which couples a terminal alkyne with an aryl or vinyl halide, is another powerful method for C-C bond formation. wikipedia.org This reaction, typically catalyzed by palladium and a copper co-catalyst, would allow for the introduction of alkynyl substituents onto a halogenated version of the title pyrrole. mdpi.comnih.govlibretexts.org

Coupling ReactionPyrrole SubstrateCoupling PartnerCatalyst SystemProduct
Suzuki-MiyauraN-Protected BromopyrroleArylboronic acidPd(PPh3)4, Na2CO3Aryl-substituted pyrrole nih.gov
Suzuki-Miyaura5-BromoindazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl2, K2CO35-(Pyrrol-2-yl)-1H-indazole mdpi.com
SonogashiraAryl HalideTerminal AlkynePd catalyst, Cu co-catalystAryl-alkyne wikipedia.org

This table summarizes the application of Suzuki-Miyaura and Sonogashira coupling reactions to pyrrole and related heterocyclic systems, indicating a viable strategy for the advanced functionalization of a halogenated derivative of this compound.

Advanced Spectroscopic and Structural Characterization of Ethyl 3 Cyano 1 Methyl 1h Pyrrole 2 Carboxylate and Its Derivatives

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Molecular Conformation

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, provides a detailed fingerprint of a molecule's functional groups and conformational isomers. For Ethyl 3-cyano-1-methyl-1H-pyrrole-2-carboxylate, these techniques are instrumental in confirming its structural integrity and understanding the electronic effects of its substituents.

FT-IR Spectroscopy:

The FT-IR spectrum of this compound is characterized by distinct absorption bands corresponding to its various functional groups. The presence of the nitrile (C≡N) group is typically observed as a sharp, intense band in the region of 2220-2260 cm⁻¹. The exact position of this band is sensitive to the electronic environment; conjugation with the pyrrole (B145914) ring is expected to shift this band to a lower wavenumber.

The carbonyl (C=O) stretching vibration of the ethyl ester group is another prominent feature, generally appearing as a strong absorption band between 1700 and 1730 cm⁻¹. The conjugation of the ester with the pyrrole ring can influence this frequency. The C-O stretching vibrations of the ester group will be visible in the 1250-1000 cm⁻¹ region.

The pyrrole ring itself gives rise to a series of characteristic bands. The C-H stretching vibrations of the aromatic ring are expected above 3000 cm⁻¹, while the C-N stretching and ring stretching vibrations typically occur in the 1600-1400 cm⁻¹ region. The N-methyl group will exhibit C-H stretching and bending vibrations.

Raman Spectroscopy:

Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations. The C≡N stretching vibration, which is strong in the IR, is also expected to be a prominent feature in the Raman spectrum, typically in the same 2220-2260 cm⁻¹ region. researchgate.net The symmetric stretching of the pyrrole ring is often more intense in the Raman spectrum than in the IR spectrum. The C=C double bonds within the pyrrole ring will also show characteristic Raman bands.

Table 1: Predicted FT-IR and Raman Vibrational Frequencies for this compound

Functional GroupVibrational ModePredicted FT-IR Frequency (cm⁻¹)Predicted Raman Frequency (cm⁻¹)
Cyano (C≡N)Stretching2220 - 2240 (sharp, strong)2220 - 2240 (strong)
Carbonyl (C=O)Stretching1710 - 1730 (strong)1710 - 1730 (weak)
Pyrrole RingC-H Stretching3100 - 31503100 - 3150
Ring Stretching1500 - 16001500 - 1600
C-N Stretching1300 - 14001300 - 1400
N-MethylC-H Stretching2850 - 29602850 - 2960
Ethyl EsterC-O Stretching1100 - 12501100 - 1250
CH₂/CH₃ Bending1370 - 14701370 - 1470

Note: The predicted frequencies are based on typical ranges for these functional groups and may vary based on the specific molecular environment and intermolecular interactions.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Elucidation

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the unambiguous determination of a compound's elemental composition and for elucidating its fragmentation pathways, which provides valuable structural information.

For this compound (C₁₀H₁₀N₂O₂), the molecular ion peak ([M]⁺˙ or [M+H]⁺) in the HRMS spectrum will have a very precise mass-to-charge ratio (m/z), allowing for the confirmation of its molecular formula.

Fragmentation Pattern:

The fragmentation of the molecular ion is expected to proceed through several characteristic pathways, influenced by the stability of the resulting fragments. Key fragmentation routes for 2-substituted pyrrole derivatives often involve the cleavage of the substituent side chains. nih.gov

Loss of the ethoxy group (-OCH₂CH₃): A common fragmentation pathway for ethyl esters is the loss of the ethoxy radical, leading to the formation of an acylium ion. This would result in a fragment ion with a specific m/z value.

Loss of ethylene (B1197577) (-C₂H₄): Another possibility is the McLafferty rearrangement if a gamma-hydrogen is available, followed by the loss of ethylene from the ethyl ester group.

Cleavage of the ester group: The entire ethyl carboxylate group or parts of it could be cleaved off.

Fragmentation of the pyrrole ring: While the aromatic pyrrole ring is relatively stable, fragmentation can occur under higher energy conditions, leading to smaller, characteristic fragment ions.

Loss of the cyano group (-CN): The cyano group can also be lost as a radical or as HCN.

The elucidation of these fragmentation pathways through techniques like tandem mass spectrometry (MS/MS) can provide definitive structural confirmation.

Advanced Thermal Analysis Techniques (e.g., Thermogravimetric Analysis, Differential Scanning Calorimetry) for Thermal Stability and Phase Transitions

Advanced thermal analysis techniques are crucial for determining the thermal stability and phase behavior of a compound, which are critical parameters for its potential applications.

Thermogravimetric Analysis (TGA):

TGA measures the change in mass of a sample as a function of temperature. For this compound, TGA would reveal its decomposition temperature and provide insights into its thermal stability. The decomposition of pyrrole derivatives can be complex. researchgate.net A typical TGA curve would show a stable baseline until the onset of decomposition, at which point a significant mass loss would be observed. The temperature at which 5% mass loss occurs (T₅%) is often used as a measure of thermal stability.

Differential Scanning Calorimetry (DSC):

DSC measures the heat flow into or out of a sample as a function of temperature. This technique is used to determine melting points, boiling points, and other phase transitions. For a crystalline solid like this compound, a sharp endothermic peak would be observed at its melting point. The presence of multiple peaks could indicate the existence of different crystalline forms (polymorphism) or the presence of impurities. The enthalpy of fusion can also be calculated from the area of the melting peak.

Table 2: Expected Thermal Analysis Data for this compound

Thermal PropertyTechniqueExpected Observation
Melting Point (Tₘ)DSCA sharp endothermic peak.
Decomposition Temperature (Tₔ)TGAOnset of significant mass loss.
Phase TransitionsDSCEndothermic or exothermic peaks corresponding to solid-solid transitions.

Note: The specific temperatures for melting and decomposition are dependent on the purity of the sample and the experimental conditions (e.g., heating rate, atmosphere).

No Publicly Available Computational Studies Found for this compound

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there are no publicly available computational or theoretical investigations specifically focused on the chemical compound this compound.

The search for data pertaining to the electronic structure, reactivity, conformational analysis, predicted spectroscopic properties, and dynamic behavior of this specific molecule did not yield any dedicated studies. While research exists on structurally similar pyrrole derivatives, the unique combination of the ethyl carboxylate, cyano, and N-methyl substituents on the pyrrole ring means that data from these related compounds cannot be accurately extrapolated to fulfill the specific requirements of the requested article.

Detailed computational analyses, such as Density Functional Theory (DFT) for optimized geometries, Molecular Electrostatic Potential (MEP) surface analysis, Frontier Molecular Orbital (FMO) analysis, potential energy surface mapping, and molecular dynamics simulations, are highly specific to the exact molecular structure. The presence and position of each functional group significantly influence the electronic and steric properties of the molecule, rendering direct comparisons with other analogues scientifically invalid for the purposes of a detailed, quantitative report.

Consequently, it is not possible to generate a scientifically accurate article that adheres to the requested outline, as the foundational research data for this compound is not present in the accessible scientific literature.

Computational and Theoretical Investigations of Ethyl 3 Cyano 1 Methyl 1h Pyrrole 2 Carboxylate

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling for Biological Activity Prediction and Design

Computational and theoretical investigations play a crucial role in modern drug discovery and development by providing insights into the molecular interactions that govern biological activity. Among these in silico methods, Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are pivotal for predicting the biological activity of novel compounds and guiding the design of more potent molecules.

While specific QSAR and pharmacophore modeling studies for Ethyl 3-cyano-1-methyl-1H-pyrrole-2-carboxylate are not extensively documented in publicly available scientific literature, the application of these computational tools to structurally related pyrrole (B145914) derivatives provides a valuable framework for understanding their potential utility. This section will, therefore, outline the principles of QSAR and pharmacophore modeling and illustrate their application using data from analogous pyrrole compounds.

Quantitative Structure-Activity Relationship (QSAR)

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com By identifying the physicochemical properties, or "descriptors," that are critical for a molecule's activity, QSAR models can be used to predict the activity of untested compounds, including novel derivatives of this compound.

The development of a QSAR model typically involves the following steps:

Data Set Selection: A series of structurally related compounds with experimentally determined biological activities is compiled.

Descriptor Calculation: A wide range of molecular descriptors, such as electronic, steric, and hydrophobic properties, are calculated for each compound.

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that correlates the descriptors with the biological activity. nih.gov

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques.

For instance, in a study on oxadiazole-ligated pyrrole derivatives as potential anti-tubercular agents, a 2D-QSAR model was developed that demonstrated a strong correlation between specific molecular descriptors and biological activity. nih.gov The statistical parameters of this model indicated its robustness and predictive capability. nih.gov

To illustrate the application of QSAR in predicting anticancer activity, a hypothetical data set for a series of pyrrole derivatives is presented below, showcasing the relationship between molecular descriptors and observed activity against a cancer cell line.

Table 1: Illustrative 2D-QSAR Data for Anticancer Activity of Pyrrole Derivatives Against a Hypothetical Cancer Cell Line

Compound pIC50 (Observed) pIC50 (Predicted) Residual
Pyrrole Derivative 1 6.10 6.05 0.05
Pyrrole Derivative 2 6.48 6.52 -0.04
Pyrrole Derivative 3 5.87 5.90 -0.03
Pyrrole Derivative 4 6.36 6.33 0.03

This table is for illustrative purposes and does not represent data for this compound.

In another example focusing on benzimidazolyl-retrochalcone derivatives, a QSAR study revealed that electronic energy (Eelec), lipophilicity (logP), chemical softness (S), and chemical hardness (η) were significant descriptors in predicting anticancer activity against the HCT-116 colon cancer cell line. scirp.org

Pharmacophore Modeling

Pharmacophore modeling is another powerful computational technique used to identify the essential three-dimensional arrangement of molecular features that are necessary for a molecule to exert a specific biological activity. patsnap.com A pharmacophore model serves as a 3D template that can be used to screen large databases of compounds to identify novel molecules with the potential for similar biological activity. dergipark.org.tr

There are two main approaches to generating pharmacophore models:

Ligand-Based Pharmacophore Modeling: This method is employed when the 3D structure of the biological target is unknown. It involves aligning a set of active molecules and extracting the common chemical features that are responsible for their activity. patsnap.com

Structure-Based Pharmacophore Modeling: When the crystal structure of the target protein is available, a pharmacophore model can be generated by analyzing the key interactions between the protein and a bound ligand. researchgate.net This approach identifies features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings within the binding site. nih.gov

For example, a structure-based pharmacophore model for Akt2 inhibitors was generated to identify crucial features for potent inhibition. nih.gov This model, comprising hydrogen bond acceptors, a hydrogen bond donor, and hydrophobic groups, was then used as a 3D query for virtual screening of chemical databases to find new potential inhibitors. nih.gov

The features of a pharmacophore model are typically represented as spheres with defined radii and vectors, as illustrated in the hypothetical model below for a generic enzyme inhibitor.

Table 2: Hypothetical Pharmacophore Features for an Enzyme Inhibitor

Feature Type X-coordinate Y-coordinate Z-coordinate Radius (Å)
1 Hydrogen Bond Acceptor 2.5 1.8 3.2 1.0
2 Hydrogen Bond Donor -1.3 0.5 2.1 1.0
3 Hydrophobic 0.7 -2.1 -0.5 1.5
4 Aromatic Ring -3.0 -1.5 -1.0 1.2

This table is for illustrative purposes and does not represent data for this compound.

Biological Activity Prediction Software

Software tools like PASS (Prediction of Activity Spectra for Substances) can also be used to predict the biological activity of a compound based on its 2D structure. zenodo.org PASS compares the structure of a query molecule to a large database of known biologically active substances and predicts a spectrum of potential activities with corresponding probabilities (Pa for active and Pi for inactive). akosgmbh.degenexplain.com This allows for an initial in silico screening of compounds like this compound to identify potential therapeutic applications.

Exploration of Biological Activities and Pharmacological Insights of Ethyl 3 Cyano 1 Methyl 1h Pyrrole 2 Carboxylate Scaffolds

In Vitro Antimicrobial Activities of Derived Scaffolds

Pyrrole-based compounds have a well-established history of diverse pharmacological uses, including antibacterial and antifungal properties. nih.gov The inherent chemical versatility of the pyrrole (B145914) ring allows for structural modifications that can enhance its bioactivity, leading to the development of potent antimicrobial agents. nih.gov

Derivatives of the ethyl 3-cyano-1-methyl-1H-pyrrole-2-carboxylate scaffold have shown notable antibacterial activity, particularly against Mycobacterium tuberculosis, the causative agent of tuberculosis. Several studies have highlighted the potential of these compounds to combat both drug-susceptible and drug-resistant strains of this pathogen.

One study reported the synthesis of four compounds derived from 1H-pyrrole-2-carboxylate, with one derivative, ethyl-4-{[-(1-(2-(4-nitrobenzoyl)hydrazono)ethyl]}-3,5-dimethyl-1H-pyrrole-2-carboxylate (ENBHEDPC), exhibiting a minimum inhibitory concentration (MIC) value of 0.7 µg/mL against Mycobacterium tuberculosis H37Rv. nih.gov Another series of pyrrolamide inhibitors, which incorporated a thiazole (B1198619) moiety, were found to be effective in killing M. tuberculosis by targeting the ATPase activity of the DNA gyrase B-domain. nih.gov

Further research has focused on optimizing the pyrrole scaffold to enhance its antitubercular properties. For instance, pyrrole-2-carboxamides were designed based on the crystal structure of MmpL3, a crucial membrane protein in M. tuberculosis. nih.gov These compounds demonstrated potent anti-TB activity, with MIC values below 0.016 μg/mL, and low cytotoxicity. nih.gov Similarly, pyrrolo[1,2-a]quinoline (B3350903) derivatives have been synthesized and tested, with one compound showing promising activity against both H37Rv and multidrug-resistant strains of M. tuberculosis at MICs of 8 and 16 µg/mL, respectively. mdpi.com

Beyond M. tuberculosis, certain pyrrole derivatives have also shown efficacy against other bacteria. For example, a pyrrolamide-type GyrB/ParE inhibitor demonstrated exceptional antibacterial efficacy against drug-resistant bacterial infections, with an MIC of 0.008 μg/mL against Staphylococcus aureus and 1 μg/mL against Escherichia coli. nih.gov Additionally, a series of 1,2,3,4-tetrasubstituted pyrrole derivatives exhibited promising antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus cereus, with effectiveness comparable to or higher than tetracycline. nih.gov

Antibacterial Activity of this compound Derivatives
Compound/Derivative ClassTarget OrganismActivity (MIC)Reference
ENBHEDPCMycobacterium tuberculosis H37Rv0.7 µg/mL nih.gov
Pyrrolamide InhibitorMycobacterium tuberculosis H37Rv0.03 µg/mL nih.gov
Pyrrole-2-carboxamidesMycobacterium tuberculosis< 0.016 µg/mL nih.gov
Pyrrolo[1,2-a]quinoline derivative (4j)M. tuberculosis H37Rv8 µg/mL mdpi.com
Pyrrolo[1,2-a]quinoline derivative (4j)MDR M. tuberculosis16 µg/mL mdpi.com
Pyrrolamide-type GyrB/ParE inhibitorStaphylococcus aureus0.008 µg/mL nih.gov
Pyrrolamide-type GyrB/ParE inhibitorEscherichia coli1 µg/mL nih.gov

While much of the focus has been on antibacterial activity, some pyrrole derivatives have also demonstrated antifungal properties. A novel dihydropyrrole derivative, 2-(3,4-dimethyl-2,5-dihydro-1H-pyrrol-2-yl)-1-methylethyl pentanoate, was found to be active against various Aspergillus and Candida species. nih.gov The MIC at which more than 90% of growth was inhibited ranged from 21.87 to 43.75 µg/mL for different fungal species. nih.gov This suggests that the pyrrole scaffold can be a starting point for developing new antimycotic drugs. nih.gov

The antimicrobial activity of these pyrrole-based scaffolds is attributed to several molecular mechanisms. A primary target for many of these compounds is DNA gyrase, an essential enzyme in bacteria responsible for DNA replication. nih.gov For instance, a pyrrolamide derivative was identified as a potent inhibitor of DNA gyrase, with a 50% inhibitory concentration (IC50) value of less than 5 nM. nih.gov Another pyrrolamide-type inhibitor targeted both GyrB and ParE, showcasing a dual-targeting mechanism that can be effective against drug-resistant strains. nih.gov

Another critical target is the mycobacterial membrane protein large 3 (MmpL3), which is essential for the transport of mycolic acids, key components of the mycobacterial cell wall. nih.gov Pyrrole-2-carboxamides have been specifically designed to inhibit MmpL3, leading to potent anti-TB activity. nih.gov

Other mechanisms include the inhibition of enoyl-ACP reductase (InhA), an enzyme involved in fatty acid biosynthesis in M. tuberculosis. nih.gov Pyrrolyl benzamide (B126) derivatives have been synthesized to target this enzyme. nih.gov Additionally, some pyrrolo[1,2-a]quinoline derivatives are thought to target DprE1, an enzyme crucial for the biosynthesis of the M. tuberculosis cell wall. mdpi.com

In Vitro Anticancer Properties of Derived Scaffolds

In addition to their antimicrobial effects, derivatives of this compound have emerged as promising anticancer agents. These compounds have demonstrated significant cytotoxic effects against a variety of cancer cell lines.

Ethyl-2-amino-pyrrole-3-carboxylates (EAPCs) have shown potent cytotoxic activities against multiple soft tissue cancer cell lines. nih.govresearchgate.net In one study, two EAPC compounds, EAPC-20 and EAPC-24, significantly inhibited the proliferation of various cancer cell lines, including leiomyosarcoma (SK-LMS-1), rhabdomyosarcoma (RD), gastrointestinal stromal tumor (GIST-T1), Ewing's sarcoma (A-673), and osteosarcoma (U-2 OS). nih.govresearchgate.net The growth-inhibitory effects were found to be both time and dose-dependent. nih.govresearchgate.net Furthermore, these EAPCs were also effective against imatinib-resistant GISTs, indicating their potential to overcome drug resistance. nih.gov

Other studies have reported the cytotoxic activity of different pyrrole derivatives against various cancer cell lines. For instance, certain pyrrole compounds demonstrated dose- and time-dependent cytotoxic activity against LoVo colon cancer cells, MCF-7 breast cancer cells, and SK-OV-3 ovarian cancer cells. researchgate.net

Cytotoxic Effects of this compound Derivatives on Cancer Cell Lines
Compound/Derivative ClassCancer Cell LineEffectReference
EAPC-20 and EAPC-24SK-LMS-1 (leiomyosarcoma)Inhibited proliferation nih.govresearchgate.net
EAPC-20 and EAPC-24RD (rhabdomyosarcoma)Inhibited proliferation nih.govresearchgate.net
EAPC-20 and EAPC-24GIST-T1 (gastrointestinal stromal tumor)Inhibited proliferation nih.govresearchgate.net
EAPC-20 and EAPC-24A-673 (Ewing's sarcoma)Inhibited proliferation nih.govresearchgate.net
EAPC-20 and EAPC-24U-2 OS (osteosarcoma)Inhibited proliferation nih.govresearchgate.net
EAPC-20 and EAPC-24Imatinib-resistant GISTReduced tumor size nih.gov
Pyrrole derivatives (4a and 4d)LoVo (colon cancer)Cytotoxic activity researchgate.net
Pyrrole derivativesMCF-7 (breast cancer)Cytotoxic activity researchgate.net
Pyrrole derivativesSK-OV-3 (ovarian cancer)Cytotoxic activity researchgate.net

The anticancer activity of these pyrrole-based compounds is often linked to their ability to interfere with microtubule dynamics, a critical process in cell division. nih.govresearchgate.netnih.gov Several studies have shown that these derivatives can inhibit tubulin polymerization, leading to a disruption of the microtubule network. nih.govresearchgate.netnih.gov

This disruption of microtubule function triggers a robust G2/M cell cycle arrest, causing an accumulation of tumor cells in the M-phase. nih.govresearchgate.net Ultimately, this leads to the induction of apoptosis, or programmed cell death, in the cancer cells. nih.govresearchgate.net For example, EAPCs were found to induce tumor cell death through apoptotic pathways. researchgate.net Similarly, two novel pyrrole-based carboxamides were shown to effectively inhibit tubulin polymerization, induce G2/M phase cell cycle arrest, and promote apoptosis in epithelial cancer cell lines. nih.gov

Another pyrrolyldihydropyrazino[1,2-a]indoletrione analogue was also identified as a microtubule inhibitor that induces cell-cycle arrest and apoptosis in colorectal cancer cells. mdpi.com

Structure-Activity Relationship (SAR) Studies for Biological Potency and Selectivity

The biological activity of the this compound scaffold is highly dependent on the nature and position of its substituents. SAR studies have provided critical insights into optimizing these molecules for potency and selectivity against specific targets.

Systematic modification of the core scaffold has elucidated the role of each functional group:

Cyano Group: The electron-withdrawing nature of the cyano group at the C3 or C4 position significantly influences the electronic properties of the pyrrole ring. In the context of AMPA receptor modulators and tyrosinase inhibitors, this group is often crucial for activity, likely participating in key polar interactions or orienting other substituents within the binding site. nih.govfrontiersin.org

N-Methyl Group: The methyl group on the pyrrole nitrogen prevents the formation of a hydrogen bond at this position, which can be important for bioavailability and can influence the conformation of adjacent substituents. In studies of AMPA modulators, the N-methylpyrrole was found to be a well-tolerated heterocycle. bohrium.com

Ester Group: The ethyl carboxylate at the C2 position serves as a key interaction point, often acting as a hydrogen bond acceptor. Saponification of the ester to the corresponding carboxylic acid is shown to be essential for the activity of the AMPA receptor modulators, indicating a critical ionic or hydrogen bonding interaction with the receptor. nih.gov

Halogens and Alkyl/Aryl Groups: The introduction of various aryl groups at the C3 position has been a primary strategy for enhancing potency. For AMPA modulators based on the 3-biphenyl-4-yl-pyrrole scaffold, the potency was dramatically increased by introducing small electron-withdrawing or alkyl groups (e.g., fluoro, chloro, methylsulfonyl) at the ortho-position of the distal phenyl ring. nih.gov Similarly, for tyrosinase inhibitors, large, flexible aryl groups at the C3 position, particularly those with phenoxy substitutions, were found to be highly favorable for potent inhibition. frontiersin.org Halogen substitutions, such as bromo or chloro groups on these aryl rings, also significantly contributed to the inhibitory activity. frontiersin.org

The three-dimensional shape of a molecule is paramount for its ability to bind effectively to a biological target. For the this compound scaffold, conformational properties such as planarity and torsional angles are critical determinants of bioactivity.

Crystallographic studies of a closely related compound, Ethyl (2E)-2-cyano-3-(1-methyl-1H-pyrrol-2-yl)prop-2-enoate, show that the molecule is approximately planar. nih.gov This planarity is a common feature of scaffolds designed to fit into the often-planar ATP-binding site of kinases or the ligand-binding domains of receptors. However, slight deviations from full planarity are observed, such as a minor twist between the pyrrole ring and adjacent substituents. nih.gov This specific torsion angle can be crucial for achieving an optimal binding conformation and avoiding steric clashes within the binding pocket. The introduction of bulky substituents, such as the biphenyl (B1667301) group in the AMPA modulators, adds further conformational complexity. The rotational freedom between the two phenyl rings allows the molecule to adopt a specific low-energy conformation that presents the key interacting groups in the correct spatial orientation to bind effectively to the allosteric site on the receptor. This highlights that a combination of a rigid core scaffold and flexible peripheral groups is often a successful strategy in drug design.

Preclinical Biological Evaluation Methodologies (Emphasis on in vitro assays, in silico modeling, and target validation)

The preclinical biological evaluation of novel chemical entities is a critical step in the drug discovery pipeline, providing essential insights into their potential therapeutic efficacy and mechanisms of action. For scaffolds based on this compound, a multifaceted approach incorporating in vitro assays, in silico modeling, and target validation is employed to thoroughly characterize their biological activity. This section will delve into these methodologies, drawing upon research findings from closely related pyrrole derivatives to illustrate the evaluation process.

In Vitro Assays

In vitro assays are the cornerstone of preclinical evaluation, offering a controlled environment to assess the biological effects of a compound on specific cells, proteins, or enzymes. For derivatives of the this compound scaffold, a range of in vitro studies are conducted to elucidate their potential as therapeutic agents.

Cytotoxicity and Antiproliferative Assays:

A primary area of investigation for novel pyrrole compounds is their potential as anticancer agents. researchgate.netresearchgate.net The cytotoxicity of these compounds is typically evaluated against a panel of human cancer cell lines to determine their potency and selectivity. For instance, studies on various new pyrrole derivatives have utilized cell lines derived from colon (LoVo), breast (MCF-7), and ovarian (SK-OV-3) adenocarcinomas. researchgate.netnih.gov Normal human cell lines, such as human umbilical vein endothelial cells (HUVECs), are often included as controls to assess the compound's selectivity for cancer cells over healthy cells. researchgate.netnih.gov

The MTS assay is a common colorimetric method used to assess cell proliferation. nih.gov This assay measures the metabolic activity of cells, which is proportional to the number of viable cells. The results are typically expressed as the IC50 value, which is the concentration of the compound required to inhibit cell growth by 50%. In a study on ethyl-2-amino-pyrrole-3-carboxylates (EAPCs), two compounds, EAPC-20 and EAPC-24, demonstrated considerable time- and dose-dependent inhibition of cell proliferation in various soft tissue cancer cell lines, including leiomyosarcoma (SK-LMS-1), rhabdomyosarcoma (RD), gastrointestinal stromal tumor (GIST-T1), Ewing's sarcoma (A-673), and osteosarcoma (U-2 OS). nih.gov

Table 1: Example of In Vitro Cytotoxicity Data for Ethyl-2-amino-pyrrole-3-carboxylate Derivatives
CompoundCell LineCancer TypeIC50 (µM)
EAPC-20SK-LMS-1LeiomyosarcomaData Not Specified
EAPC-20RDRhabdomyosarcomaData Not Specified
EAPC-24GIST-T1Gastrointestinal Stromal TumorData Not Specified
EAPC-24A-673Ewing's SarcomaData Not Specified

Enzyme Inhibition Assays:

Beyond cytotoxicity, the inhibitory effects of this compound analogs on specific enzymes are also investigated. For example, novel 5-methyl-2-carboxamidepyrrole derivatives have been evaluated as dual inhibitors of microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1) and soluble epoxide hydrolase (sEH), which are enzymes implicated in inflammation and cancer. nih.gov Such assays typically involve incubating the enzyme with its substrate in the presence and absence of the test compound and measuring the rate of product formation.

Mechanistic In Vitro Assays:

To understand how a compound exerts its biological effect, mechanistic assays are employed. For pyrrole derivatives showing anticancer activity, studies often investigate their impact on the cell cycle and their ability to induce apoptosis (programmed cell death). researchgate.net For instance, the aforementioned EAPCs were found to cause a robust G2/M cell-cycle arrest, leading to an accumulation of tumor cells in the M-phase. nih.gov This effect was attributed to the inhibition of tubulin polymerization, a critical process for cell division. nih.gov

In Silico Modeling

In silico modeling uses computational methods to predict the biological activity and pharmacokinetic properties of a compound before it is synthesized and tested in the lab. This approach saves time and resources by prioritizing compounds with the highest likelihood of success.

Molecular Docking:

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a target protein. researchgate.net This helps to understand the potential mechanism of action and to identify key interactions between the compound and its target. For example, in the development of pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivatives as anticancer agents, molecular docking studies were performed against vascular endothelial growth factor receptor 2 (VEGFR-2) to rationalize their anticancer potency. researchgate.net

Pharmacophore Modeling and Virtual Screening:

Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. This model can then be used to search large databases of virtual compounds to identify other molecules that may have similar activity.

ADME Prediction:

In silico tools are also used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound. researchgate.net These predictions help to assess the "drug-likeness" of a molecule and to identify potential liabilities early in the drug discovery process. For instance, adherence to Lipinski's rule of five is often assessed to predict oral bioavailability. researchgate.net

Table 2: Example of In Silico Predictions for Pyrazoline-Conjugated Pyrrole Derivatives
Compound DerivativePredicted PropertyResult
Most Potent DerivativesAdherence to Lipinski's Rule of FiveCompliant
Most Potent DerivativesPredicted Oral BioavailabilityGood
Most Potent DerivativesDrug-likenessQualified

Target Validation

Target validation aims to confirm that the observed biological effect of a compound is due to its interaction with a specific molecular target.

Cell-Based Target Engagement Assays:

Once a potential target is identified through in silico modeling or other methods, cell-based assays can be used to confirm that the compound engages with the target in a cellular context.

Genetic Approaches:

Genetic techniques can also be employed for target validation. For example, the potency of a compound can be measured in cells expressing the wild-type target versus cells where the target has been mutated or knocked down. A significant shift in potency between these cell lines can provide strong evidence that the compound's activity is mediated through that specific target.

Applications of Ethyl 3 Cyano 1 Methyl 1h Pyrrole 2 Carboxylate in Materials Science and Emerging Technologies

Integration into Polymeric Materials and Hydrogels

The structural features of Ethyl 3-cyano-1-methyl-1H-pyrrole-2-carboxylate make it a candidate for incorporation into advanced polymeric systems, such as stimuli-responsive hydrogels. Hydrogels are three-dimensional networks of hydrophilic polymers capable of absorbing large amounts of water without dissolving. nih.gov Those sensitive to environmental stimuli like pH are particularly valuable for biomedical applications. mdpi.comkinampark.com

While direct polymerization of this compound is not extensively documented, its functional groups offer pathways for it to be utilized as a monomer. The pyrrole (B145914) ring itself is the fundamental unit of conductive polymers like polypyrrole. Furthermore, the ethyl ester and cyano groups can be chemically modified to introduce polymerizable moieties, such as vinyl or acrylic groups. This would transform the molecule into a functional monomer that can be integrated into various polymer backbones through conventional polymerization techniques, like free radical polymerization. nih.gov The synthesis of new pyrrole derivatives often involves multi-step reactions, starting from accessible precursors to build the desired molecular architecture. nih.govnih.gov

Polymers and hydrogels derived from monomers containing ionizable groups, such as carboxylic acids, often exhibit pH-sensitive behavior. nih.gov If the ethyl carboxylate group of the title compound were hydrolyzed to a carboxylic acid group within a polymer network, the resulting material would be expected to display pH-tunable swelling.

At low pH, the carboxylic acid groups (-COOH) would be protonated, leading to a more compact, less swollen state. nih.gov As the pH increases past the acid's dissociation constant (pKa), the groups deprotonate to form carboxylate anions (-COO⁻). mdpi.com The resulting electrostatic repulsion between these negative charges along the polymer chains forces the network to expand, leading to a significant increase in water uptake and swelling. nih.govmdpi.com This behavior is critical for applications like intestinal-specific drug delivery, where a device must remain intact in the acidic environment of the stomach but swell and release its payload in the more neutral pH of the intestines. nih.govresearchgate.net

The swelling process is influenced by factors including pH, ionic strength, and temperature. nih.gov Studies on similar pH-sensitive hydrogels, such as those based on methacrylic acid, have demonstrated this pronounced change in swelling capacity with varying pH levels. nih.govnih.gov

Table 1: Representative pH-Dependent Swelling Behavior of a Superporous Hydrogel Composite This table is based on data for a poly(methacrylic acid-co-acrylamide) hydrogel to illustrate the principle of pH-tunable swelling.

pH of MediumSwelling RatioPredominant State of Carboxyl GroupsExpected Hydrogel State
1.0 - 3.0LowProtonated (-COOH)Shrunken / Collapsed
4.9ModeratePartial IonizationExpanding
6.2 - 7.4HighFully Ionized (-COO⁻)Maximally Swollen

Data adapted from a study on superporous hydrogel composites to illustrate typical pH-responsive behavior. nih.gov

Furthermore, the synthesis methods used to create hydrogels can result in a highly porous internal structure. nih.gov Scanning electron microscopy of superporous hydrogels reveals an interconnected network of pores, which facilitates rapid water uptake and contributes to their high swelling capacity. nih.gov This porous nature is essential for the efficient loading and subsequent release of therapeutic agents.

Potential in Organic Electronics and Optoelectronic Devices

Organic materials are increasingly studied for their use in electronic devices like transistors, solar cells, and light-emitting diodes (OLEDs) due to their potential for low-cost manufacturing and flexibility. acs.org Pyrrole-based polymers, most notably polypyrrole, are a cornerstone of this field due to their inherent electrical conductivity.

While specific studies on this compound in optoelectronic devices are not widely reported, its structure is relevant. The pyrrole core provides the essential conjugated system for charge transport. The electron-withdrawing nature of the cyano (-CN) and ethyl carboxylate (-COOEt) substituents would significantly modify the electronic properties of the pyrrole ring. These modifications can be used to tune the energy levels (HOMO/LUMO) of the material, which is a critical aspect of designing efficient organic electronic devices. By serving as a building block for larger, more complex organic semiconductors, this compound could contribute to the development of new materials with tailored optoelectronic performance.

Role as Ligands in Coordination Chemistry and Catalysis

The functional groups present in this compound give it the potential to act as a ligand in coordination chemistry. Ligands are molecules or ions that bind to a central metal atom to form a coordination complex. The nitrogen atom of the cyano group possesses a lone pair of electrons that can coordinate to a metal center. Similarly, the oxygen atoms of the carboxylate group (particularly after hydrolysis of the ethyl ester to a carboxylic acid) are classic coordination sites.

Coordination polymers, which are extended networks of metal ions linked by organic ligands, have applications in catalysis, gas storage, and sensing. mdpi.com Carboxylate-containing ligands are frequently used to construct these frameworks. mdpi.com By binding to metal ions, ligands like this compound could be used to create novel metal-organic frameworks (MOFs) or coordination polymers. The specific properties of the resulting complex would depend on the metal ion used and the coordination mode of the ligand. Such complexes could exhibit catalytic activity, for instance, in reactions like the cyanosilylation of aldehydes. mdpi.com

Use as Intermediates in Agrochemical and Specialty Chemical Synthesis

Substituted pyrroles are valuable structural motifs found in many biologically active compounds, including pharmaceuticals and agrochemicals. This compound serves as a versatile building block for the synthesis of more complex molecules. calpaclab.com The presence of multiple reactive sites allows for selective chemical transformations to build diverse molecular architectures.

Research into new insecticidal agents has demonstrated the efficacy of pyrrole derivatives. nih.gov For example, a series of compounds based on a 2-thio-5-aryl-1H-pyrrole-3-carbonitrile scaffold has shown high toxicological activity against the cotton leafworm, Spodoptera littoralis. nih.gov The synthesis of these active agents starts from simpler precursors, highlighting the role of functionalized pyrroles as key intermediates. The cyano-pyrrole core is a crucial component for the observed bioactivity, making compounds like this compound valuable starting materials for the discovery and development of new agrochemicals. nih.gov Its classification as a "Building Block" for research and manufacturing underscores its utility in the synthesis of specialty chemicals. calpaclab.com

Future Research Directions and Concluding Perspectives on Ethyl 3 Cyano 1 Methyl 1h Pyrrole 2 Carboxylate Chemistry

Advancements in Asymmetric Synthesis and Chiral Derivatization

The introduction of chirality into molecular frameworks is a critical step in the development of new therapeutics, as enantiomers of a chiral drug often exhibit different pharmacological and toxicological profiles. Future research on Ethyl 3-cyano-1-methyl-1H-pyrrole-2-carboxylate will likely focus on the development of novel asymmetric synthetic routes to access enantiomerically pure derivatives.

Recent progress in the asymmetric synthesis of pyrroles has been largely driven by advances in catalysis. Both transition-metal catalysis and organocatalysis have emerged as powerful tools for the enantioselective construction of the pyrrole (B145914) ring and for the functionalization of pre-existing pyrrole scaffolds. Methodologies such as the Paal-Knorr, Barton-Zard, and Hantzsch syntheses are continually being adapted for asymmetric applications.

A key area of future development will be the atroposelective synthesis of axially chiral pyrroles. This has been a challenging area due to the relatively low rotational barriers of the C-N or C-C bonds. However, innovative strategies are emerging to overcome this hurdle. For instance, the use of chiral phosphoric acid catalysts has shown promise in controlling the axial chirality of N-arylpyrroles. Future work could explore the application of such catalysts to derivatives of this compound, where the substituents at the 2- and 3-positions could be modified to create sterically demanding groups that allow for the isolation of stable atropisomers.

Furthermore, the chiral derivatization of the pyrrole ring at positions 4 and 5 will be a fruitful avenue of research. The development of enantioselective C-H functionalization reactions, catalyzed by chiral transition metal complexes, would allow for the direct introduction of chiral substituents without the need for pre-functionalized starting materials. The resulting chiral derivatives of this compound could then be screened for enhanced biological activity and stereospecific interactions with biological targets.

Table 1: Potential Asymmetric Synthesis Strategies for this compound Derivatives

StrategyCatalyst TypePotential Application
Asymmetric Paal-Knorr ReactionChiral Brønsted AcidEnantioselective synthesis of the pyrrole core.
Atroposelective N-ArylationChiral Phosphoric AcidSynthesis of axially chiral N-aryl derivatives.
Enantioselective C-H FunctionalizationChiral Transition Metal ComplexDirect introduction of chiral substituents at C4/C5.
Chiral Derivatization of Ester GroupLipase-mediated resolutionSeparation of enantiomers via the carboxylate group.

Exploration of Novel Biological Targets and Therapeutic Areas with a Focus on Molecular Mechanisms

The pyrrole nucleus is a well-established pharmacophore, present in a multitude of natural products and synthetic drugs with a wide array of biological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties. The specific substitution pattern of this compound, featuring a cyano group and an ethyl carboxylate, suggests a high potential for diverse biological interactions.

Future research will undoubtedly focus on a systematic evaluation of this compound and its derivatives against a broad range of biological targets. The cyano group is a known pharmacophore that can participate in hydrogen bonding and other interactions with protein active sites. For instance, cyano-substituted pyrrole derivatives have shown potential as anticancer agents by interacting with tubulin polymerization. Further investigation into the antiproliferative activity of this compound derivatives against various cancer cell lines is a promising avenue.

Moreover, the pyrrole scaffold is known to be a privileged structure for targeting enzymes. Recent studies have highlighted 2-cyanopyrrole derivatives as potential tyrosinase inhibitors, suggesting that this compound could be a starting point for the development of novel agents for the treatment of hyperpigmentation disorders.

A crucial aspect of future biological studies will be the elucidation of the molecular mechanisms of action. This will involve a combination of in vitro enzymatic assays, cell-based assays, and in vivo animal models. Techniques such as molecular docking and crystallography will be invaluable in identifying the specific binding interactions between the pyrrole derivatives and their biological targets. A deeper understanding of the structure-activity relationships (SAR) will guide the rational design of more potent and selective therapeutic agents.

Development of Sustainable and Eco-Friendly Synthetic Methodologies

The principles of green chemistry are increasingly influencing the design of synthetic routes in both academia and industry. Future research on the synthesis of this compound and its derivatives will prioritize the development of sustainable and eco-friendly methodologies.

Traditional methods for pyrrole synthesis often involve harsh reaction conditions, stoichiometric reagents, and the use of volatile organic solvents. Modern approaches are moving towards catalytic methods that are more atom-economical and generate less waste. The use of heterogeneous catalysts, which can be easily recovered and reused, is a particularly attractive strategy. For example, solid acid catalysts like aluminas have been shown to be effective in Paal-Knorr type pyrrole syntheses.

The exploration of alternative energy sources, such as microwave irradiation and ultrasound, can significantly reduce reaction times and energy consumption. Solvent-free reactions or the use of green solvents like water or deep eutectic solvents will also be a key focus.

Biocatalysis offers a highly sustainable approach to chemical synthesis. Enzymes such as transaminases and lipases can be employed for the stereoselective synthesis of chiral pyrrole derivatives under mild, aqueous conditions. For instance, a biocatalytic equivalent of the Knorr pyrrole synthesis has been developed using a transaminase to mediate the key amination step. The application of such biocatalytic methods to the synthesis of this compound would represent a significant advancement in the sustainable production of this important scaffold.

Table 2: Green Chemistry Approaches for the Synthesis of Pyrrole Derivatives

ApproachKey FeaturePotential Benefit
Heterogeneous CatalysisRecyclable catalystsReduced waste and cost.
Microwave/UltrasoundAlternative energy sourcesFaster reactions, lower energy use.
Green SolventsWater, deep eutectic solventsReduced environmental impact.
BiocatalysisEnzymatic reactionsHigh selectivity, mild conditions.

Design of Next-Generation Functional Materials Based on the Pyrrole Scaffold

The unique electronic properties of the pyrrole ring make it an excellent building block for the construction of functional organic materials. Polypyrrole, a conducting polymer, has been extensively studied for its applications in organic electronics, sensors, and energy storage. The specific substituents on this compound offer opportunities to fine-tune the properties of pyrrole-based materials.

The electron-withdrawing nature of the cyano and carboxylate groups can be expected to lower the HOMO and LUMO energy levels of the pyrrole ring, which could enhance the air stability of the corresponding polymers and improve their performance as organic semiconductors. The N-methyl group provides a site for further functionalization, allowing for the attachment of solubilizing groups or other functional moieties.

Future research in this area will focus on the design and synthesis of novel polymers and small molecules derived from this compound for applications in:

Organic Electronics: The development of new materials for organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). The ability to tune the electronic properties through chemical modification of the pyrrole scaffold will be crucial for optimizing device performance.

Sensors: The creation of chemosensors and biosensors based on the changes in the optical or electronic properties of pyrrole-based materials upon interaction with specific analytes. The cyano group, for example, could act as a binding site for certain metal ions.

Conjugated Microporous Polymers (CMPs): The synthesis of porous materials with extended π-conjugation for applications in gas storage, separation, and heterogeneous catalysis. The functional groups on the pyrrole ring can serve as active sites for catalytic reactions.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and materials science. These computational tools can accelerate the design-build-test-learn cycle, leading to the more rapid identification of promising new molecules.

In the context of this compound, AI and ML can be applied in several ways:

Predictive Modeling: Machine learning models can be trained on existing data for pyrrole derivatives to predict their biological activity, toxicity, and physicochemical properties. This can help to prioritize the synthesis of the most promising candidates, saving time and resources.

De Novo Design: Generative AI models can design novel pyrrole-based structures with desired properties. These models can explore a vast chemical space and propose innovative molecules that may not be conceived through traditional medicinal chemistry approaches.

Synthesis Planning: AI-powered retrosynthesis tools can help to devise efficient and sustainable synthetic routes to novel derivatives of this compound.

The successful application of AI and ML will require the generation of large, high-quality datasets of pyrrole compounds and their associated properties. Collaborative efforts between computational and experimental chemists will be essential to validate the predictions of the models and to refine the design of new molecules.

Q & A

Q. What are the common synthetic routes for Ethyl 3-cyano-1-methyl-1H-pyrrole-2-carboxylate?

The synthesis typically involves multi-step organic reactions. A general approach includes:

  • Cyclocondensation : Reacting a substituted aldehyde (e.g., N-methyl-pyrrole-2-carboxaldehyde) with ethyl cyanoacetate under acidic or basic conditions to form the pyrrole core .
  • Substitution : Introducing functional groups (e.g., cyano, methyl) via nucleophilic substitution or cross-coupling reactions, often using catalysts like Pd or Cu .
  • Purification : Column chromatography or recrystallization to isolate the product. Yields range from 23% to 66%, depending on reaction conditions .

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR (e.g., DMSO-d₆ as solvent) to confirm substituent positions and purity. Key signals include the methyl group (~2.2 ppm) and ester carbonyl (~165 ppm) .
  • Mass Spectrometry : ESI-MS to verify molecular weight (e.g., m/z 328.2 for similar derivatives) .
  • X-ray Crystallography : SHELX programs refine crystal structures, resolving bond lengths/angles and confirming tautomeric forms. For example, SHELXL handles high-resolution or twinned data .

Q. How do functional groups influence its chemical reactivity?

  • Cyano Group : Participates in nucleophilic addition (e.g., with amines) and cycloaddition reactions.
  • Ester Moiety : Hydrolyzes under acidic/basic conditions to carboxylic acids.
  • Methyl Substituent : Stabilizes the pyrrole ring via steric and electronic effects, reducing unwanted side reactions .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields?

  • Temperature : Microwave-assisted synthesis reduces reaction time (e.g., 80–120°C) and improves yields by 15–20% compared to conventional heating .
  • Catalysts : Pd(OAc)₂/Xantphos systems enhance cross-coupling efficiency for aryl substitutions .
  • Solvent : Polar aprotic solvents (e.g., DMF) favor cyclization, while toluene minimizes ester hydrolysis .
  • Design of Experiments (DoE) : Multi-variable analysis (e.g., pH, reagent ratios) identifies critical factors for yield optimization .

Q. How to resolve contradictions in spectroscopic data during structural elucidation?

  • Complementary Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in crowded spectral regions (e.g., aromatic protons) .
  • Crystallographic Validation : X-ray diffraction resolves ambiguities in substituent positioning, especially when NMR data conflict with computational predictions .
  • Isotopic Labeling : ¹⁵N or ¹³C labels track reaction pathways and confirm tautomeric forms .

Q. What computational methods predict electronic properties and reactivity?

  • Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps (~4.5–5.0 eV for pyrroles), electrophilicity indices, and Fukui functions to identify reactive sites .
  • Molecular Dynamics (MD) : Simulates solvent interactions and conformational stability, guiding solvent selection for synthesis .

Q. How does structural modification impact biological activity?

  • Substituent Effects :
Compound VariationBiological Impact
Cyano → BromoReduced antimicrobial activity (MIC increases from 2 µg/mL to >10 µg/mL)
Methyl → EthylAlters metabolic stability (t₁/₂ increases by 1.5× in hepatic microsomes) .
  • Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing the benzyloxy group with trifluoromethyl) and test against bacterial targets (e.g., Staphylococcus aureus) .

Q. What strategies address challenges in crystallizing this compound?

  • Twinning : Use SHELXL’s TWIN/BASF commands to refine twinned data .
  • Crystal Growth : Slow evaporation from ethanol/water mixtures (7:3 v/v) yields diffraction-quality crystals. Additives (e.g., 5% DMSO) improve crystal morphology .
  • Low-Temperature Data Collection : Reduces thermal motion artifacts, improving resolution (<0.8 Å) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Reactant of Route 1
Ethyl 3-cyano-1-methyl-1h-pyrrole-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-cyano-1-methyl-1h-pyrrole-2-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.